molecular formula C17H20INO B5363921 N-1-adamantyl-3-iodobenzamide

N-1-adamantyl-3-iodobenzamide

Cat. No. B5363921
M. Wt: 381.25 g/mol
InChI Key: ZLKQSNLZQSLEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-3-iodobenzamide (AIBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. AIBA is a derivative of benzamide, which is a class of organic compounds commonly used in the pharmaceutical industry. The unique structure of AIBA makes it an ideal candidate for studying its mechanism of action and potential biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-1-adamantyl-3-iodobenzamide involves its binding to the dopamine D3 receptor. This binding results in the inhibition of dopamine neurotransmission, which can have several potential physiological effects. The precise mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
This compound has been shown to have several potential biochemical and physiological effects. In animal studies, this compound has been shown to reduce locomotor activity and induce catalepsy, which is a state of muscular rigidity and decreased responsiveness to stimuli. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. These effects suggest that this compound may have potential therapeutic applications in the treatment of addiction and other related disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-1-adamantyl-3-iodobenzamide is its specificity for the dopamine D3 receptor. This specificity allows researchers to study the effects of dopamine neurotransmission on a specific receptor subtype, providing valuable insights into the receptor's function. However, one of the limitations of this compound is its relatively low potency, which can make it difficult to study its effects in certain experimental settings.

Future Directions

There are several potential future directions for research on N-1-adamantyl-3-iodobenzamide. One area of interest is the development of more potent analogs of this compound that can be used to study its effects in a wider range of experimental settings. Another potential direction is the study of this compound's effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, the potential therapeutic applications of this compound in the treatment of addiction and other related disorders warrant further investigation.
In conclusion, this compound is a promising compound with several potential applications in scientific research. Its unique structure and specificity for the dopamine D3 receptor make it an ideal candidate for studying the receptor's function and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential physiological effects, as well as its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-1-adamantyl-3-iodobenzamide involves the reaction of 1-adamantylamine with 3-iodobenzoyl chloride in the presence of a suitable base. The reaction proceeds through an amide bond formation, resulting in the formation of this compound. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

N-1-adamantyl-3-iodobenzamide has several potential applications in scientific research. One of the primary areas of interest is the study of its mechanism of action. This compound has been shown to bind to a specific site on the dopamine D3 receptor, which is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. By studying the interaction between this compound and the dopamine D3 receptor, researchers can gain a better understanding of the receptor's function and potential therapeutic applications.

properties

IUPAC Name

N-(1-adamantyl)-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20INO/c18-15-3-1-2-14(7-15)16(20)19-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKQSNLZQSLEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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